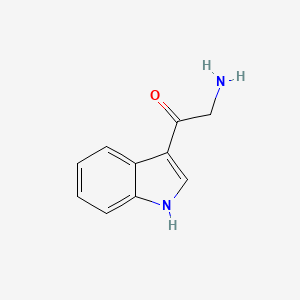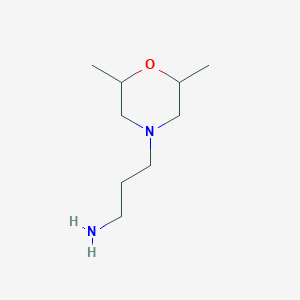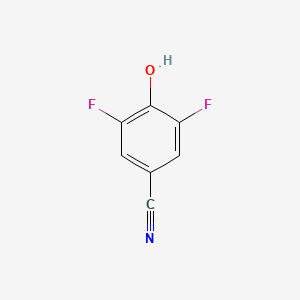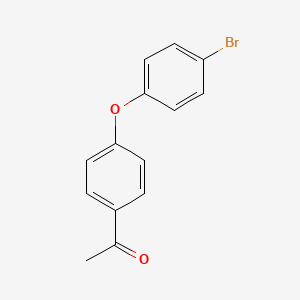
2-amino-1-(1H-indol-3-il)etanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-1-(1H-indol-3-yl)ethanone is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-1-(1H-indol-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-1-(1H-indol-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Análisis exhaustivo de las aplicaciones de 2-amino-1-(1H-indol-3-il)etanona:
Actividad anti-VIH
Los derivados del indol, incluidos los relacionados con la this compound, se han estudiado por sus posibles propiedades anti-VIH a través de estudios de acoplamiento molecular .
Actividad antituberculosa
Los compuestos derivados del indol se han investigado por su actividad antituberculosa in vitro contra Mycobacterium tuberculosis y Mycobacterium bovis, lo que indica una posible aplicación de la this compound en este campo .
Inhibición de enzimas del parásito de la malaria
Los compuestos basados en indol han mostrado afinidades de unión hacia FP-2, una enzima del parásito de la malaria, lo que sugiere su uso como inhibidores de FP-2 en la lucha contra la malaria .
Propiedades antibacterianas contra las células persistentes
Los indoles sustituidos han sido efectivos para destruir las células persistentes de varias bacterias dañando sus membranas, lo que podría extenderse a las aplicaciones de la this compound .
Tratamiento del cáncer
Los derivados del indol se están reconociendo cada vez más por su papel en el tratamiento de las células cancerosas debido a sus propiedades biológicamente activas. Esto sugiere una posible aplicación de la this compound en oncología .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include 2-amino-1-(1h-indol-3-yl)ethanone, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with various receptors, leading to a range of biological responses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Análisis Bioquímico
Biochemical Properties
2-Amino-1-(1H-indol-3-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tryptophan hydroxylase, an enzyme involved in the biosynthesis of serotonin. This interaction can influence the production of serotonin, a neurotransmitter that plays a crucial role in mood regulation. Additionally, 2-amino-1-(1H-indol-3-yl)ethanone can bind to certain receptors, such as the serotonin receptor, modulating its activity and affecting downstream signaling pathways .
Cellular Effects
The effects of 2-amino-1-(1H-indol-3-yl)ethanone on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 2-amino-1-(1H-indol-3-yl)ethanone can enhance the expression of genes involved in neuroprotection and synaptic plasticity. In cancer cells, it may induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, 2-amino-1-(1H-indol-3-yl)ethanone exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it inhibits the activity of monoamine oxidase, an enzyme responsible for the degradation of neurotransmitters like serotonin and dopamine. This inhibition results in increased levels of these neurotransmitters, which can have therapeutic implications for mood disorders. Additionally, 2-amino-1-(1H-indol-3-yl)ethanone can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-1-(1H-indol-3-yl)ethanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-amino-1-(1H-indol-3-yl)ethanone is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive oxygen species. Long-term exposure to 2-amino-1-(1H-indol-3-yl)ethanone in in vitro or in vivo studies has revealed sustained effects on cellular processes, such as prolonged activation of signaling pathways and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-amino-1-(1H-indol-3-yl)ethanone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as neuroprotection and anti-inflammatory properties. At high doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing toxicity .
Metabolic Pathways
2-Amino-1-(1H-indol-3-yl)ethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and influence metabolic flux. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have distinct biological activities and contribute to the overall effects of 2-amino-1-(1H-indol-3-yl)ethanone on cellular function. Additionally, the compound can affect metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of 2-amino-1-(1H-indol-3-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by amino acid transporters, facilitating its uptake into cells. Once inside the cells, 2-amino-1-(1H-indol-3-yl)ethanone can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its ability to exert its effects on cellular processes .
Subcellular Localization
The subcellular localization of 2-amino-1-(1H-indol-3-yl)ethanone plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, 2-amino-1-(1H-indol-3-yl)ethanone can be directed to the nucleus, where it can modulate gene expression by interacting with transcription factors and chromatin .
Propiedades
IUPAC Name |
2-amino-1-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9/h1-4,6,12H,5,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEUYOPWLNUISU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452071 |
Source


|
| Record name | 2-amino-1-(1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87084-40-0 |
Source


|
| Record name | 2-amino-1-(1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of 2-amino-1-(1H-indol-3-yl)ethanone within the structure of thalassospiramide G?
A1: The research paper primarily focuses on the isolation and structural characterization of thalassospiramide G from the marine bacterium Thalassospira sp. [] While it highlights the presence of 2-amino-1-(1H-indol-3-yl)ethanone (AIEN) as a unique structural feature within the peptide, it doesn't delve into the specific functional role or significance of AIEN. Further research is needed to understand how this particular component contributes to the overall biological activity or properties of thalassospiramide G.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S,3S,4S,5R,6S)-6-[(2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1311886.png)








![4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B1311912.png)



![Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1311921.png)
